molecular formula C22H17ClFN3O2S2 B2946244 N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1207058-36-3

N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2946244
CAS No.: 1207058-36-3
M. Wt: 473.97
InChI Key: FEEWMSIDRGBWIT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor developed for investigative biology. This compound is of significant interest in immunological and oncology research due to the critical role of the JAK-STAT signaling pathway in cytokine-mediated cell proliferation and immune response. Its high selectivity for JAK3 over other JAK family members is attributed to its unique interaction with the JAK3 cysteine 909 residue in the kinase domain, a key differentiator that makes it a valuable tool for dissecting the specific contributions of JAK3 in complex signaling networks. Researchers utilize this inhibitor to explore mechanisms underlying T-cell activation and differentiation , as JAK3 is predominantly expressed in immune cells and is essential for signaling through the common gamma chain (γc) cytokine receptors. Its primary research applications include the study of autoimmune disorders such as rheumatoid arthritis and psoriasis, as well as in the investigation of certain hematological cancers where JAK3 mutations are implicated. The compound serves as a critical pharmacological probe for validating JAK3 as a therapeutic target and for advancing the understanding of intracellular signal transduction.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-2-27-21(29)20-19(15(11-30-20)13-6-4-3-5-7-13)26-22(27)31-12-18(28)25-17-9-8-14(23)10-16(17)24/h3-11H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEWMSIDRGBWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through substitution reactions.

    Attachment of the Acetamide Moiety: The acetamide group is attached via a nucleophilic substitution reaction.

    Final Coupling Reaction: The final step involves coupling the thienopyrimidine derivative with 4-chloro-2-fluoroaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) References
N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide C₂₂H₁₇ClFN₃O₂S₂ 489.97 3-ethyl, 7-phenyl, 4-Cl-2-F-phenyl Not reported Not reported
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₈H₂₀ClN₃OS 494.00 3-cyano, 4,6-distyryl, 4-Cl-phenyl 85 Not reported
N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide C₁₈H₁₉N₅SO₂ 369.44 7-methyl, tetrahydro-pyrido-thieno-pyrimidine core 73 143–145
N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀ClN₃O₂S₂ 470.00 3-methyl, 7-p-tolyl, 2-Cl-4-Me-phenyl Not reported Not reported
N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide C₂₄H₁₅ClFN₃O₃S 479.90 Benzofuro[3,2-d]pyrimidin core, 4-F-phenyl, 3-Cl-phenyl Not reported Not reported

Key Observations :

  • Core Heterocycle: The target compound and most analogs (e.g., ) retain the thieno[3,2-d]pyrimidin-4-one core, while others (e.g., ) feature benzofuropyrimidin systems, which may alter electronic properties and binding interactions.
  • Substituent Diversity :
    • Position 3 of Pyrimidine : Ethyl (target), methyl (), or cyclopentyl () groups influence steric bulk and hydrophobicity.
    • Aryl Groups : Fluorine and chlorine substituents on phenyl rings (e.g., 4-Cl-2-F in the target vs. 4-F in ) modulate electron-withdrawing effects and bioavailability .

Physicochemical Properties

  • Melting Points : The analog in has a melting point of 143–145°C, typical for acetamide derivatives. The target compound’s m.p. is unreported but likely influenced by its ethyl and fluorophenyl substituents.

ADMET and Pharmacokinetic Considerations

  • Metabolic Stability : Ethyl and methyl groups (target vs. ) may alter cytochrome P450 interactions, with bulkier substituents possibly slowing metabolism .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates both thieno[3,2-d]pyrimidine and acetamide functionalities, which may influence its biological activity and therapeutic applications. The molecular formula is C22H17ClFN3O2S2, with a molecular weight of approximately 473.97 g/mol .

Chemical Structure and Properties

The compound features halogen substitutions (chlorine and fluorine) on the phenyl ring, which are known to enhance biological activity by increasing lipophilicity and modulating receptor interactions. The thieno[3,2-d]pyrimidine core has been associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to N-(4-chloro-2-fluorophenyl)-2-thioacetamide exhibit significant antimicrobial activities. Notably, thienopyrimidine derivatives have been identified as effective inhibitors against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. In a study focused on thienopyrimidine derivatives, modifications to the core structure led to enhanced potency against H. pylori, with some compounds showing IC50 values as low as 0.16 μM .

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . The structure of N-(4-chloro-2-fluorophenyl)-2-thioacetamide suggests potential interactions with these targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally related compounds reveals that modifications at specific positions can significantly alter potency and selectivity. For example, substituting different groups on the phenyl ring or altering the thieno[3,2-d]pyrimidine scaffold can impact both antimicrobial and anticancer efficacy .

Compound NameStructureKey Differences
N-(4-methylphenyl)-2-thioacetamideStructureLacks halogen substituents; different phenyl group
5-fluoro-N-(phenyl)-thieno[3,2-d]pyrimidinStructureDifferent substitution pattern; lacks acetamide
N-(3-fluorophenyl)-thieno[3,2-d]pyrimidinStructureSimilar core but different substituent on nitrogen

Case Studies

  • Inhibition of H. pylori : A high-throughput screening identified thienopyrimidine compounds that selectively inhibited H. pylori over other gut microbiota members. The lead compounds were found to target the respiratory complex I subunit NuoD, essential for ATP synthesis in H. pylori .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives of thieno[3,2-d]pyrimidines exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimized synthetic routes for preparing N-(4-chloro-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

Methodological Answer : A robust synthesis involves sequential functionalization of the thienopyrimidinone core. Key steps include:

  • Thioether linkage formation : Reacting 3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-thiol with 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–16 hours .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH 50:1) yields the pure product. Yield optimization (e.g., 31–45%) depends on solvent choice (NMP or DMF) and reaction time .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thioacetamide carbonyl at ~170 ppm) .
    • IR : Detect characteristic bands (C=O stretch at ~1680 cm⁻¹, S-C=S at ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₄H₁₈ClFN₃O₂S₂: ~538.0 g/mol) .
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles, as demonstrated for analogous acetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in kinase inhibition assays?

Methodological Answer :

  • Core modifications : Synthesize derivatives with variations in:
    • Phenyl rings : Replace 4-chloro-2-fluorophenyl with substituted aryl groups (e.g., 3,4-dimethoxyphenyl) to assess electronic effects .
    • Thienopyrimidinone scaffold : Introduce substituents at the 3-ethyl or 7-phenyl positions to probe steric effects .
  • Assay design :
    • Use in vitro kinase profiling (e.g., EGFR, VEGFR) with ATP-competitive binding assays.
    • Measure IC₅₀ values and correlate with structural features using multivariate regression analysis .

Q. How should researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer :

  • Experimental validation :
    • Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm) .
    • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
  • Computational modeling : Use COSMO-RS or DFT to simulate solvent interactions, prioritizing hydrogen-bond acceptor/donor sites on the molecule .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

Methodological Answer :

  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative or hydrolytic degradation .
  • Stability optimization :
    • Block labile sites : Replace the thioacetamide linker with a sulfone or amide group to reduce glutathione conjugation .
    • Deuterium incorporation : Introduce deuterium at metabolically vulnerable positions (e.g., methyl groups) to slow CYP450-mediated oxidation .

Key Notes for Experimental Design

  • Controlled variables : Maintain consistent temperature (±2°C) and solvent purity (>99.9%) in synthetic steps to minimize batch-to-batch variability .
  • Statistical rigor : Use triplicate measurements for biological assays and report standard deviations (σ) to ensure reproducibility .

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